molecular formula C6H6FNO3 B15123274 Ethyl 5-fluoroisoxazole-4-carboxylate

Ethyl 5-fluoroisoxazole-4-carboxylate

Cat. No.: B15123274
M. Wt: 159.11 g/mol
InChI Key: GRJVZGHMZNALLD-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroisoxazole-4-carboxylate (CAS 25786-81-6) is a valuable fluorinated heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a ester functional group, making it a versatile precursor for the synthesis of more complex molecules. The isoxazole ring is a recognized privileged scaffold in pharmaceuticals, and introducing fluorine atoms can significantly improve the physicochemical characteristics and pharmacokinetic properties of lead compounds . As a 5-fluoroalkyl-substituted isoxazole, it serves as a key intermediate in the regioselective synthesis of functionalized targets via methods such as [3+2] cycloaddition reactions . Researchers utilize this compound in the development of various bioactive molecules, including potential β-lactam antibiotics, sulfonamide antibacterials, antidepressants, and antiviral agents, following the trends of fluorinated isoxazole applications . The compound has a molecular formula of C6H6FNO3 and a molecular weight of 159.12 g/mol . It is offered with a minimum purity of 97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound is classified as harmful and an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should wear appropriate personal protective equipment, handle the material only in a well-ventilated area, and refer to the Safety Data Sheet for detailed hazard and precautionary information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO3

Molecular Weight

159.11 g/mol

IUPAC Name

ethyl 5-fluoro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H6FNO3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2H2,1H3

InChI Key

GRJVZGHMZNALLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Ethyl 5 Fluoroisoxazole 4 Carboxylate

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique electronic structure that dictates its reactivity. The presence of a fluorine atom at the C-5 position and an ethyl carboxylate group at the C-4 position on the ethyl 5-fluoroisoxazole-4-carboxylate molecule introduces significant electronic effects that modulate the ring's behavior in chemical reactions.

The isoxazole ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, often initiated by the cleavage of the weak N-O bond. A notable transformation applicable to substituted isoxazoles is ring-opening fluorination. researchgate.netnih.gov This type of reaction has been developed for various isoxazoles, particularly those with substitution at the C-4 position, which is a structural feature of this compound. organic-chemistry.org

The reaction typically employs an electrophilic fluorinating agent, such as Selectfluor®, under mild conditions. organic-chemistry.orgjyamaguchi-lab.com The proposed mechanism involves an initial electrophilic attack by the fluorinating agent on the isoxazole ring. This is followed by deprotonation and subsequent N–O bond cleavage, leading to the formation of a tertiary fluorinated carbonyl compound. researchgate.net For C4-substituted isoxazoles, this process efficiently converts the heterocyclic starting material into a fluorine-containing acyclic product. organic-chemistry.org The general applicability of this reaction to isoxazoles featuring carboxylate groups suggests its potential relevance for transforming this compound. researchgate.net

Table 1: Examples of Ring-Opening Fluorination of C4-Substituted Isoxazoles with Selectfluor® This table presents data for analogous compounds to illustrate the general reaction pattern.

EntryIsoxazole SubstrateProductYield (%)
14-Methyl-5-phenylisoxazole2-Fluoro-2-cyano-1-phenylpropan-1-one93%
2Ethyl 4,5-dimethylisoxazole-3-carboxylateα-Fluoro-α-cyano ethyl ketone derivativeModerate to Good
34-Methyl-5-(p-tolyl)isoxazole2-Fluoro-2-cyano-1-(p-tolyl)propan-1-one91%

Data compiled from studies on ring-opening fluorination of isoxazoles. researchgate.netorganic-chemistry.org

The direct aromatization of the isoxazole ring into a different aromatic system is not a commonly reported transformation due to the inherent stability of the heterocyclic core. Such conversions typically require high-energy processes or specific functionalities that facilitate rearrangement. For this compound, the literature does not extensively cover aromatization or rearomatization processes that directly involve the transformation of the isoxazole ring itself into another aromatic carbocycle or heterocycle. Instead, reactions tend to favor ring-opening pathways or functionalization of the existing ring and its substituents.

The incorporation of a fluorine atom onto an organic molecule profoundly influences its chemical and physical properties. olemiss.edu In this compound, the fluorine atom at the C-5 position exerts a strong influence on the isoxazole ring's stability and electron density.

Fluorine is the most electronegative element, and its primary electronic contribution is a powerful inductive electron-withdrawing effect (-I effect). This effect reduces the electron density across the entire isoxazole ring system. olemiss.edu Consequently, the ring is deactivated towards electrophilic aromatic substitution reactions. Conversely, this decrease in electron density can render the ring more susceptible to nucleophilic attack or facilitate ring-opening reactions by further polarizing the N-O bond. researchgate.net The presence of fluorine can also enhance the metabolic stability of the molecule, a property that is highly valuable in medicinal chemistry. organic-chemistry.org Computational studies on related fluorinated isoxazoles have been used to confirm the structure and understand the electronic distribution, showing a good correlation between calculated and experimental NMR chemical shifts, which are sensitive to the electronic environment. nsf.gov

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C-4 position is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

A fundamental transformation of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 5-fluoroisoxazole-4-carboxylic acid. This reaction is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is a well-established method for converting ethyl isoxazole-4-carboxylates to their respective acids. For instance, a process for preparing the analogous 5-methylisoxazole-4-carboxylic acid involves reacting the ethyl ester with a strong acid. google.com Refluxing the ester in a mixture of aqueous acid, such as sulfuric acid or hydrochloric acid, effectively cleaves the ester bond to yield the carboxylic acid and ethanol (B145695). google.comresearchgate.net This transformation is often a crucial step in the synthesis of more complex derivatives, such as amides.

Table 2: Representative Conditions for Hydrolysis of Ethyl Isoxazole-4-Carboxylates This table illustrates typical conditions for the hydrolysis of analogous isoxazole esters.

EntrySubstrateReagents & ConditionsProduct
1Ethyl-5-methylisoxazole-4-carboxylate60% aqueous H₂SO₄, reflux, 3.5 hours5-Methylisoxazole-4-carboxylic acid
2Ethyl-5-methylisoxazole-4-carboxylateAcetic acid, water, concentrated HCl, reflux, 10 hours5-Methylisoxazole-4-carboxylic acid

Data derived from synthetic procedures for analogous compounds. google.comresearchgate.net

The ethyl ester of this compound can be converted into a wide array of amides and other carboxylate derivatives. The most common route to amides involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine. google.com

The intermediate carboxylic acid is typically activated to facilitate amide bond formation. A standard method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride. This highly reactive acid chloride then readily reacts with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, to form the corresponding amide. google.com This synthetic strategy allows for the introduction of a diverse range of substituents via the amine component, leading to the creation of extensive libraries of isoxazole-4-carboxamides for various applications. researchgate.net

Alternatively, direct amidation of the carboxylic acid can be achieved using peptide coupling agents. Furthermore, while less common, direct conversion of the ethyl ester to an amide is possible by heating with an amine (aminolysis), although this often requires harsh conditions. The synthesis of various ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates highlights the utility of the isoxazole-4-carboxamide scaffold in building more complex molecular architectures. researchgate.net

Transesterification Reactions

Transesterification is a fundamental organic reaction that modifies the ester group by exchanging the ethyl alcohol moiety with a different alcohol. This process is typically catalyzed by either an acid or a base. For this compound, this reaction allows for the synthesis of a variety of ester derivatives, potentially altering the compound's physical and chemical properties.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol (R'-OH). In a base-catalyzed reaction, a strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile (R'-O⁻), which then attacks the ester's carbonyl carbon. In both mechanisms, a tetrahedral intermediate is formed, which subsequently collapses to release ethanol and form the new ester.

While specific studies detailing the transesterification of this compound are not prevalent, the reaction can be predicted based on established chemical principles. The outcomes of such reactions are summarized in the table below.

CatalystReactant Alcohol (R'-OH)Product
Acid (e.g., H₂SO₄)MethanolMthis compound
Base (e.g., NaOCH₃)MethanolMthis compound
Acid (e.g., H₂SO₄)IsopropanolIsopropyl 5-fluoroisoxazole-4-carboxylate
Base (e.g., NaOⁱPr)IsopropanolIsopropyl 5-fluoroisoxazole-4-carboxylate
Acid (e.g., H₂SO₄)Benzyl AlcoholBenzyl 5-fluoroisoxazole-4-carboxylate
Base (e.g., NaOBn)Benzyl AlcoholBenzyl 5-fluoroisoxazole-4-carboxylate

Reactions Involving the Fluorine Atom at the 5-Position

The fluorine atom at the C5 position of the isoxazole ring is a key site for chemical modification. Its high electronegativity and its position on an electron-deficient heterocyclic ring make it a good leaving group in certain substitution reactions.

The isoxazole ring, being a heteroaromatic system, is inherently electron-deficient. This effect is amplified by the presence of the electron-withdrawing ethyl carboxylate group at the C4 position. Consequently, the C5 carbon atom bonded to fluorine is highly activated towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the fluoride (B91410) ion to restore aromaticity.

This pathway allows for the introduction of a wide range of functional groups at the C5 position. Studies on analogous fluorinated heterocyclic systems demonstrate that various oxygen, nitrogen, and sulfur nucleophiles can effectively displace the fluorine atom. nih.gov

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can react to form 5-alkoxy or 5-aryloxy isoxazole derivatives. Research on related 4,4,5-trifluoroisoxazolines has shown that Lewis acids can promote a fluorine-alkoxy group exchange, proceeding through an SN1-type mechanism involving a carbocation intermediate. nih.gov

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles for displacing the fluorine, leading to the formation of 5-amino, 5-alkylamino, or 5-dialkylamino isoxazoles, respectively. researchgate.netnih.gov

Sulfur Nucleophiles: Thiolates (RS⁻), generated from thiols, are potent nucleophiles that can readily displace the fluoride to yield 5-alkylthio or 5-arylthio isoxazoles.

The table below outlines potential products from SNAr reactions.

NucleophileReagent ExampleProduct
AlkoxideSodium Methoxide (NaOCH₃)Ethyl 5-methoxyisoxazole-4-carboxylate
AmineDiethylamine (HN(CH₂CH₃)₂)Ethyl 5-(diethylamino)isoxazole-4-carboxylate
ThiolateSodium Thiophenoxide (NaSPh)Ethyl 5-(phenylthio)isoxazole-4-carboxylate

Beyond direct substitution, the C5-fluorine bond can be involved in other selective transformations. Research on fluorinated isoxazolines, a closely related heterocyclic system, has revealed an electrophilic aromatic substitution pathway initiated by C–F bond cleavage. nih.gov

In this process, a strong Lewis acid (e.g., tin(IV) chloride, SnCl₄) coordinates to the fluorine atom, facilitating the cleavage of the C-F bond to generate a stabilized carbocation intermediate at the C5 position. This electrophilic intermediate can then be trapped by electron-rich aromatic or heteroaromatic compounds, such as N-methylpyrrole, furan, or thiophene, to form a new carbon-carbon bond. nih.gov This reaction represents a powerful method for the C5-arylation of the isoxazole core, proceeding through a mechanism distinct from traditional SNAr.

Functionalization at Other Positions of the Isoxazole Ring

Functionalization of the this compound at other positions, such as the C3 carbon or the ring nitrogen, is synthetically challenging. The presence of the electron-withdrawing ester group at C4 and the fluorine at C5 significantly influences the reactivity of the entire ring system. Standard methods for functionalizing the C3 position of simpler isoxazoles, such as deprotonation with a strong base followed by reaction with an electrophile, may be complicated by the reactivity of the ester group or potential ring-opening side reactions under strongly basic conditions. researchgate.net Currently, there is a lack of specific literature detailing successful and selective functionalization at the C3 position or the nitrogen atom for this particular substituted isoxazole. Further research is required to develop methodologies that can overcome these challenges.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Fluoroisoxazole 4 Carboxylate and Its Analogs

X-ray Crystallography for Solid-State Molecular and Crystal Structure DeterminationA search of crystallographic databases yielded no entries for the crystal structure of Ethyl 5-fluoroisoxazole-4-carboxylate. Therefore, details on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing are not available.

Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the original request.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the isoxazole (B147169) ring, the ethyl ester group, and the carbon-fluorine bond.

The key functional groups and their anticipated vibrational frequencies are:

Carbonyl (C=O) Stretching: The ethyl ester group contains a carbonyl group, which is expected to produce a strong, sharp absorption band. For esters, this peak typically appears in the range of 1750-1735 cm⁻¹. In a compound like (Z)-4-(2-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, a C=O absorption was observed at 1729 cm⁻¹. nih.gov

Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration is expected in the 1650-1550 cm⁻¹ region. nih.govnih.gov The N-O stretching vibration is typically observed between 1450 and 1300 cm⁻¹. nih.gov Furthermore, the C=C stretching of the aromatic-like isoxazole ring would appear in the 1600-1475 cm⁻¹ range. nih.gov

C-O Stretching: The ethyl ester group will also display C-O stretching vibrations. These typically result in two bands, an asymmetric stretch around 1250-1100 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹.

C-F Stretching: The presence of a fluorine atom attached to the isoxazole ring will lead to a strong C-F stretching absorption, which is characteristically found in the 1400-1000 cm⁻¹ region. The exact position can vary based on the electronic environment.

C-H Stretching: The ethyl group and any C-H bonds on the isoxazole ring will exhibit C-H stretching vibrations. Aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹, while any aromatic-like C-H stretches on the ring would appear slightly above 3000 cm⁻¹. nih.gov

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)
C=O (Ester)Stretching1750 - 1735
C=N (Isoxazole)Stretching1650 - 1550
C=C (Isoxazole)Stretching1600 - 1475
N-O (Isoxazole)Stretching1450 - 1300
C-FStretching1400 - 1000
C-O (Ester)Asymmetric Stretching1250 - 1100
C-H (Aliphatic)Stretching< 3000
C-H (Aromatic-like)Stretching> 3000

Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) Spectroscopy for Electronic Transitions

UV-Vis and Fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the isoxazole ring and the carbonyl group of the ester. The isoxazole ring, being a π-conjugated system, will be the primary chromophore.

The substitution on the isoxazole ring, including the fluorine atom and the ethyl carboxylate group, will influence the position and intensity of these absorption maxima (λmax). The fluorine atom, due to its high electronegativity, can have a subtle effect on the electronic transitions. umons.ac.be It generally causes a stabilization of the molecular orbitals, which can lead to a shift in the absorption bands. umons.ac.be The ethyl carboxylate group, acting as a conjugating substituent, can also shift the λmax.

For many aromatic and heterocyclic compounds, π → π* transitions are typically observed in the 200-400 nm range. The n → π* transitions, which are generally weaker, may also be present. Based on studies of similar aromatic esters, the primary absorption bands for this compound are anticipated to fall within this region.

Fluorescence (FL) Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of a compound depend on its ability to de-excite from the excited state via radiative pathways. The quantum yield of fluorescence is a measure of the efficiency of this process.

The fluorescence characteristics of this compound are not documented. However, the isoxazole core, being a rigid heterocyclic system, can potentially exhibit fluorescence. The presence of the fluorine atom and the ethyl carboxylate group can modulate the fluorescence properties. Fluorination can sometimes enhance fluorescence quantum yields, but it can also quench fluorescence depending on its position and the molecular structure. The carbonyl group of the ester can also influence the fluorescence through intersystem crossing, which competes with fluorescence.

Further experimental studies would be required to determine the specific absorption maxima, molar absorptivity, emission maxima, and fluorescence quantum yield of this compound. The table below provides a generalized expectation for the electronic transitions.

SpectroscopyType of TransitionExpected Wavelength Range (nm)Notes
UV-Visπ → π200 - 400Associated with the conjugated isoxazole ring.
UV-Visn → π300 - 500Weaker absorption, associated with the carbonyl and nitrogen lone pairs.
FluorescenceEmissionNot availableDependent on the efficiency of radiative decay from the excited state.

Computational and Theoretical Investigations of Ethyl 5 Fluoroisoxazole 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods could provide deep insights into the electronic structure, stability, and reactivity of Ethyl 5-fluoroisoxazole-4-carboxylate.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, a theoretical study would typically calculate these values.

Table 1: Hypothetical HOMO-LUMO Data for this compound

Parameter Value (eV) Description
HOMO Energy Data not available Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Data not available Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap Data not available Indicator of chemical reactivity and kinetic stability.

Note: This table is for illustrative purposes only. No published data for these parameters for this compound was found.

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements or conformations. Conformational analysis would identify the most stable (lowest energy) three-dimensional structure of this compound. By calculating the energy of different conformers, an energy landscape can be mapped to understand the flexibility of the molecule and the energy barriers between different conformations. This information is critical for understanding how the molecule might interact with other molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for studying potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which allows for the calculation of the activation energy, a critical factor in determining reaction rates.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. Such predictions are powerful for structural elucidation and for understanding the electronic environment of the different atoms within the molecule.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H Data not available Data not available
¹³C Data not available Data not available
¹⁹F Data not available Data not available

Note: This table illustrates the type of data that would be generated from such a study. No published data was found for this compound.

Molecular Dynamics and Docking Simulations (focusing on molecular interactions, not biological effect)

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, providing insights into its conformational dynamics and interactions with a solvent or other molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. While often used in drug discovery to predict binding to a biological target, docking simulations can also be used more generally to understand the non-covalent interaction patterns (like hydrogen bonding or van der Waals forces) of a molecule.

Structure-Reactivity and Structure-Property Relationship Studies from a Theoretical Perspective

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting changes in its electronic and structural properties, a theoretical structure-reactivity or structure-property relationship (SAR/SPR) study could be performed. This would provide valuable insights into how its chemical behavior is governed by its molecular structure, guiding the design of new molecules with desired properties.

Role of Ethyl 5 Fluoroisoxazole 4 Carboxylate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Isoxazole (B147169) Carboxylic Acids, Esters, and Amides

The ethyl carboxylate group at the 4-position of the isoxazole ring is a key handle for synthetic manipulation, enabling the straightforward production of corresponding carboxylic acids, a variety of other esters, and a wide array of amides.

Isoxazole Carboxylic Acids: The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification, using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification. This process efficiently yields 5-fluoroisoxazole-4-carboxylic acid, a crucial intermediate for further derivatization, particularly for amide synthesis. google.com

Isoxazole Esters: While the ethyl ester is common, other esters can be synthesized via transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This method allows for the introduction of various alkyl or aryl groups, modifying the solubility and reactivity of the molecule.

Isoxazole Amides: A significant application of this building block is in the synthesis of isoxazole-4-carboxamides. The synthesis is generally a two-step process. First, the ethyl ester is hydrolyzed to the carboxylic acid. google.com Subsequently, the resulting 5-fluoroisoxazole-4-carboxylic acid is coupled with a primary or secondary amine. This amide bond formation is facilitated by standard coupling reagents. nih.govresearchgate.net This robust methodology allows for the incorporation of a vast diversity of substituents at the amide nitrogen, making it a powerful tool for generating libraries of compounds for biological screening. researchgate.net

Table 1: Representative Transformations of the Carboxylate Group

Starting Material Reagents Product Product Type
Ethyl 5-fluoroisoxazole-4-carboxylate 1. NaOH, H₂O/EtOH2. HCl 5-Fluoroisoxazole-4-carboxylic acid Carboxylic Acid
This compound R'-OH, Acid or Base Catalyst R' 5-fluoroisoxazole-4-carboxylate Ester

Synthetic Utility in Constructing Diverse Heterocyclic Systems

This compound is not only a precursor for simple derivatives but also a scaffold for the construction of entirely different heterocyclic systems. The isoxazole ring can undergo various transformations, such as ring-opening or cycloaddition reactions, to yield other valuable heterocyclic structures.

One notable transformation involves the conversion of isoxazole derivatives into other five-membered heterocycles like thiazoles. For instance, related isoxazolone carboxylates can undergo photolysis to generate a highly reactive imino-carbene intermediate after losing carbon dioxide. researchgate.net This intermediate can then be trapped in situ by other reactants. When thioamides are present, this carbene undergoes a cyclization reaction to form substituted thiazole-5-carboxylates. researchgate.net This strategy demonstrates how the isoxazole core can be deconstructed and rearranged to build a different heterocyclic ring system, expanding its synthetic utility beyond simple functional group interconversion.

The isoxazole ring itself, being relatively electron-deficient, can also participate in reactions that lead to the annelation (fusion) of other rings onto the isoxazole framework, creating bicyclic and polycyclic heterocyclic systems. The functional groups attached to the ring serve as handles to direct these more complex constructions.

Table 2: Examples of Isoxazole Scaffolds in Heterocycle Synthesis

Isoxazole Derivative Reaction Type Key Intermediate Resulting Heterocycle
Isoxazolone carboxylate Photolysis, Cycloaddition Imino-carbene Thiazole

Applications in the Development of Novel Synthetic Methodologies for Fluorinated Organic Molecules

The presence of a fluorine atom on the isoxazole ring makes this compound a valuable building block for introducing fluorine into larger, more complex molecules. Fluorine is a critical element in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.

This compound provides access to a range of 5-fluoroalkyl-substituted isoxazoles which are important motifs in medicinal chemistry. nih.govnih.gov Synthetic methodologies often involve the initial modification of the ethyl carboxylate group into other functional handles such as alcohols, aldehydes, or amines. nih.gov These new functional groups can then be used in subsequent reactions to build more elaborate molecular architectures. For example, reduction of the ester can yield the corresponding hydroxymethyl derivative, which can be further converted into a halomethyl group for nucleophilic substitution reactions or oxidized to an aldehyde for condensation reactions. nih.gov These multi-step synthetic routes, starting from this compound, are crucial for developing new methods to access novel fluorinated organic molecules that would be difficult to synthesize otherwise. nih.gov

Role in Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This efficiency makes MCRs ideal for generating large libraries of related compounds for high-throughput screening.

While direct examples involving this compound are specific, the corresponding derivatives, such as the aldehyde (obtainable from the ester), are excellent candidates for MCRs. For instance, isoxazole aldehydes can participate in well-known MCRs like the Passerini and Ugi reactions. Furthermore, the core components used to synthesize isoxazoles, such as β-ketoesters (like ethyl acetoacetate), aldehydes, and hydroxylamine (B1172632), are frequently employed in one-pot, multi-component syntheses to generate libraries of isoxazol-5(4H)-ones. scielo.br This approach, which leverages the principles of MCRs, allows for the rapid generation of molecular diversity around the isoxazole core, a key strategy in modern drug discovery. umb.edu

Table 3: Hypothetical MCR Application of an Isoxazole Derivative

Multi-Component Reaction Isoxazole Component Other Components Product Class
Ugi Reaction 5-Fluoroisoxazole-4-carbaldehyde Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide with Isoxazole Moiety
Passerini Reaction 5-Fluoroisoxazole-4-carbaldehyde Isocyanide, Carboxylic Acid α-Acyloxy Amide with Isoxazole Moiety

Development of Fluorescent Derivatives for Research Tools

Fluorescent probes are indispensable tools in biomedical research for visualizing biological processes. Heterocyclic compounds are often used as the core scaffolds for such probes. This compound can serve as a starting point for the development of novel fluorescent derivatives.

The general strategy involves covalently linking a fluorophore to the isoxazole scaffold. The carboxylate group is an ideal attachment point for this purpose. After hydrolysis to the carboxylic acid, it can be readily converted into an amide or ester by reacting it with an amine- or alcohol-containing fluorescent dye.

Alternatively, the isoxazole ring itself can be chemically modified to become intrinsically fluorescent. This involves creating a "fluostere," where the core structure itself possesses favorable fluorescence properties. nih.gov This can be achieved by extending the π-conjugated system of the isoxazole ring, for example, by introducing styryl or other aromatic groups. While the nitro group can sometimes quench fluorescence, other electron-withdrawing or -donating groups can be used to tune the emission properties. nih.gov The development of such intrinsically fluorescent bioactive ligands is an emerging area of research, and the 5-fluoroisoxazole scaffold provides a novel starting point for designing such molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-fluoroisoxazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves condensation of precursors (e.g., ethyl 2-cyanoacetate derivatives) with hydroxylamine hydrochloride under reflux in ethanol, followed by recrystallization. Key parameters include solvent choice (ethanol or dichloromethane), temperature control (reflux at ~78°C), and reaction time (4–6 hours). Anhydrous potassium carbonate is often used as a base to drive the reaction . Optimization requires monitoring via TLC and adjusting molar ratios of reagents to minimize side products.

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and fluorine coupling patterns.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and angles for 3D conformation analysis, critical for understanding reactivity .
  • Melting Point Analysis : Detects impurities; deviations >2°C from literature values suggest incomplete purification.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or ignition sources.
  • Spill Management : Use vacuum collection systems; avoid water rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data in yield optimization across different synthetic protocols?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or catalyst loadings. For example:

  • Case Study : A protocol using dichloromethane (non-polar) reported 65% yield, while ethanol (polar protic) achieved 82% due to better nucleophile stabilization. Systematic testing with a solvent polarity index (e.g., Snyder’s model) can identify optimal conditions .
  • Statistical Tools : Design of Experiments (DoE) with variables like temperature, solvent, and catalyst concentration can model interactions and predict optimal parameters.

Q. What strategies are effective for analyzing the electronic effects of the fluorine substituent on reactivity?

  • Methodological Answer :

  • Computational Chemistry : Density Functional Theory (DFT) calculates Fukui indices to map electrophilic/nucleophilic sites influenced by fluorine’s electron-withdrawing effect.
  • Experimental Probes : Compare reaction rates with non-fluorinated analogs in nucleophilic acyl substitution. For example, fluorinated derivatives show 30% faster ester hydrolysis due to enhanced carbonyl electrophilicity .

Q. How do structural modifications (e.g., nitro vs. methoxy groups) alter biological activity in related isoxazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Table :
SubstituentBiological TargetActivity TrendReference
4-NitrophenoxyKinase inhibitionIC₅₀ = 12 nM (↑ potency)
4-MethoxyAntibacterialMIC = 8 µg/mL (↓ vs. nitro)
5-FluoroAnticancer (apoptosis)EC₅₀ = 5 µM
  • Mechanistic Insight : Nitro groups enhance π-π stacking with aromatic enzyme pockets, while fluorine improves membrane permeability via lipophilicity modulation.

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

  • Methodological Answer : Discrepancies (e.g., 92–96°C vs. 88–90°C) often stem from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., ethanol vs. hexane).
  • Impurity Profiles : Residual solvents (e.g., DCM) depress melting points. Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures .

Methodological Tables

Table 1 : Comparison of Synthetic Protocols

ParameterProtocol A (Ethanol) Protocol B (DCM)
SolventEthanolDichloromethane
TemperatureReflux (78°C)25°C (room temp)
Yield82%65%
Purity (HPLC)98%93%

Table 2 : Characterization Techniques and Applications

TechniqueApplicationLimitations
NMRSubstituent position analysisInsensitive to trace impurities
HRMSMolecular ion confirmationRequires high vacuum
X-ray Cryst.3D structure resolutionSingle-crystal requirement

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